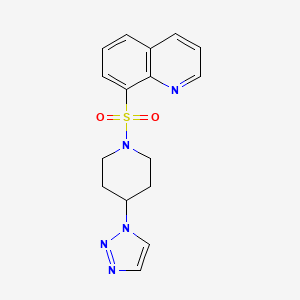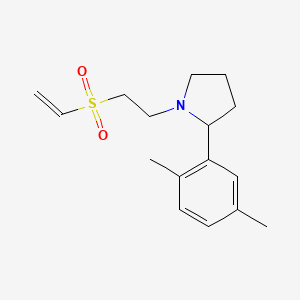
8-((4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)sulfonyl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline” is a chemical compound with the molecular formula C16H17N5O2S and a molecular weight of 343.41. It is a type of 1H-1,2,3-triazole analog .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, such as the compound , often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs, including the compound , is characterized by the presence of a 1H-1,2,3-triazole ring . This ring plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendung in der Arzneimittelforschung gefunden . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .
Organische Synthese
1,2,3-Triazole werden in der organischen Synthese eingesetzt . Sie besitzen eine hohe chemische Stabilität und sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerchemie
1,2,3-Triazole werden in der Polymerchemie eingesetzt . Sie haben ein starkes Dipolmoment und die Fähigkeit zur Wasserstoffbrückenbindung, wodurch sie strukturell der Amidbindung ähneln .
Supramolekulare Chemie
1,2,3-Triazole werden in der supramolekularen Chemie eingesetzt . Sie können eine E- oder Z-Amidbindung imitieren .
Biokonjugation und Chemische Biologie
1,2,3-Triazole werden in der Biokonjugation und chemischen Biologie eingesetzt . Sie können für die Modifizierung von Enzymen und die Konjugation von Peptiden verwendet werden .
Fluoreszenzbildgebung und Materialwissenschaften
1,2,3-Triazole werden in der Fluoreszenzbildgebung und Materialwissenschaften eingesetzt . Sie können zur Herstellung von Flüssigkristallen verwendet werden .
Zukünftige Richtungen
The future directions for research on 1H-1,2,3-triazole analogs, such as the compound , could involve further exploration of their potential as inhibitors against various enzymes . Additionally, the development of more effective and potent analogs is one of the most clinical challenges in modern medicinal chemistry .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can stabilize the target protein, enhancing its function or leading to its degradation .
Biochemical Pathways
It is involved in the folding and assembly of its client proteins, many of which, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been implicated in tumorigenesis .
Pharmacokinetics
Computational studies are often used to predict the pharmacokinetic properties of similar compounds . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been reported to exhibit significant anti-proliferative activities, particularly against certain cancer cell lines . This suggests that the compound could potentially induce apoptosis or inhibit cell growth.
Eigenschaften
IUPAC Name |
8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKVYXBVPPNWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)

![Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2376811.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)

![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
